3-Iodo-7-methoxyimidazo[1,2-a]pyridine
Description
Significance of Bridged Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with a substantial impact on pharmaceuticals, agrochemicals, and material science. openmedicinalchemistryjournal.commdpi.com Among these, bridged nitrogen-containing heterocycles, also known as ring-junction or bridgehead nitrogen heterocycles, represent a particularly important class. researchgate.net These molecules are characterized by a nitrogen atom shared between two rings, creating a rigid, three-dimensional structure. nih.gov This structural complexity is a key feature, as it can positively influence the pharmacokinetic profiles of potential drug candidates by enhancing metabolic stability and reducing lipophilicity. nih.gov
The unique topology of these scaffolds is a common motif in a multitude of natural products and has been identified as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org The inherent bioactivity of many natural alkaloids containing a bridgehead nitrogen has spurred significant interest in synthetic access to this structural class. rsc.org Consequently, the development of novel synthetic methodologies to construct and functionalize these complex frameworks remains an active and vital area of contemporary chemical research. researchgate.net
Overview of the Imidazo[1,2-a]pyridine (B132010) System as a Versatile Chemical Platform
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle with a bridgehead nitrogen atom that has garnered immense interest from researchers. researchgate.net It is widely recognized as a "drug prejudice" scaffold due to its prevalence in molecules with a broad spectrum of pharmacological activities. nih.govrsc.org Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, and antiulcer properties. researchgate.netmdpi.comresearchgate.net
The versatility of the imidazo[1,2-a]pyridine scaffold is underscored by its presence in several commercially successful drugs. mdpi.comresearchgate.net These compounds leverage the unique structural and electronic properties of the ring system to achieve their therapeutic effects. The development of efficient synthetic routes to this scaffold, including multicomponent reactions and C-H functionalization, has made a diverse range of derivatives accessible for biological screening and materials science applications. researchgate.netmdpi.commdpi.com
Table 1: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Zolpidem | Insomnia Treatment |
| Alpidem | Anxiolytic Agent |
| Olprinone | Acute Heart Failure Treatment |
| Zolimidine | Antiulcer Agent |
| Saripidem | Anxiolytic Agent |
This table highlights some of the key therapeutic applications of the imidazo[1,2-a]pyridine core structure. mdpi.comresearchgate.net
Rationale for Comprehensive Research on Substituted Imidazo[1,2-a]pyridines, with an Emphasis on Halogenated Derivatives for Synthetic Elaboration
While the core imidazo[1,2-a]pyridine structure is of great importance, the strategic placement of substituents on the bicyclic ring is crucial for modulating its biological activity and physicochemical properties. mdpi.comnih.gov The functionalization of the scaffold allows for the creation of vast chemical libraries, enabling systematic exploration of structure-activity relationships. nih.gov
Halogenated imidazo[1,2-a]pyridines, in particular, are highly valuable intermediates in organic synthesis. nih.gov The introduction of a halogen atom, such as chlorine, bromine, or iodine, at specific positions (most commonly the C3-position) provides a reactive "handle" for further chemical transformations. nih.govrsc.org These halogenated derivatives serve as key precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful tools for forming new carbon-carbon bonds. nih.govrsc.org
The compound 3-Iodo-7-methoxyimidazo[1,2-a]pyridine is a prime example of a strategically designed synthetic intermediate. The iodo-substituent at the 3-position is particularly reactive in cross-coupling reactions, making it an excellent leaving group for the introduction of a wide array of functional groups. organic-chemistry.org Simultaneously, the methoxy (B1213986) group at the 7-position modifies the electronic properties of the aromatic system, which can influence both the reactivity of the molecule and its potential biological interactions. This dual functionalization makes this compound and related structures powerful platforms for the development of novel and complex molecules for medicinal and materials chemistry.
Table 2: Key Functionalization Reactions of the Imidazo[1,2-a]pyridine Core
| Reaction Type | Position | Reagents/Catalysts | Purpose |
|---|---|---|---|
| Halogenation | C3 | N-Iodosuccinimide (NIS), NaClO₂, NaBrO₂ | Introduction of a reactive handle for cross-coupling. nih.govchemicalbook.com |
| Arylation | C3 | Aryl halides, Palladium catalysts | Synthesis of 3-aryl derivatives. researchgate.net |
| Alkoxycarbonylation | C3 | Carbazates, Rose Bengal catalyst | Introduction of ester groups for further conversion. mdpi.com |
| Aminomethylation | C3 | N-aryl glycines, Photocatalysts | Synthesis of aminomethyl derivatives. mdpi.com |
This table summarizes several common methods for the synthetic elaboration of the imidazo[1,2-a]pyridine scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-7-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQFYZLMGJHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 7 Methoxyimidazo 1,2 a Pyridine and Analogs
Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Construction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceutical agents. beilstein-journals.orgnih.gov Consequently, a wide array of synthetic methods has been developed, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed strategies.
Cyclocondensation Reactions Involving 2-Aminopyridines
The synthesis of the imidazo[1,2-a]pyridine core frequently begins with a 2-aminopyridine (B139424) precursor. Cyclocondensation reactions, where two molecules combine to form a cyclic compound with the loss of a small molecule like water, are a cornerstone of this process.
One of the earliest and most fundamental methods is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org This approach, while historically significant, often requires high temperatures. bio-conferences.org A more contemporary and highly versatile method is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). researchgate.netmdpi.com This reaction efficiently combines a 2-aminopyridine, an aldehyde, and an isocyanide under acidic catalysis to form the fused heterocyclic system in a single step. beilstein-journals.orgresearchgate.net
Other notable cyclocondensation strategies include the reaction of 2-aminopyridines with various partners such as nitroolefins, acetophenones, and ketone oxime esters, often facilitated by a catalyst. organic-chemistry.orgorganic-chemistry.org
Table 1: Overview of Major Cyclocondensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Name/Type | Reactants | Key Features |
|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridine + α-Haloketone | Classical method; often requires high temperatures. bio-conferences.org |
| Groebke–Blackburn–Bienaymé (GBB-3CR) | 2-Aminopyridine + Aldehyde + Isocyanide | One-pot, three-component reaction; high atom economy. beilstein-journals.orgmdpi.com |
| Reaction with Nitroolefins | 2-Aminopyridine + Nitroolefin | Often copper-catalyzed, using air as an oxidant. organic-chemistry.org |
| Reaction with Acetophenones | 2-Aminopyridine + Acetophenone | Can be catalyzed by copper under aerobic conditions. organic-chemistry.org |
Metal-Catalyzed and Metal-Free Strategies for Scaffold Assembly
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of complex molecules, and the synthesis of imidazo[1,2-a]pyridines is no exception. Metal-free alternatives have also been developed, aligning with the principles of green chemistry.
Metal-Catalyzed Strategies: Copper and palladium are the most prominent metals used in the synthesis of the imidazo[1,2-a]pyridine core. Copper catalysts, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) triflate (Cu(OTf)₂), are widely employed in multicomponent reactions and oxidative cyclizations. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, a copper-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes provides a direct route to the scaffold. nih.gov Similarly, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters is an effective method. organic-chemistry.org Palladium catalysts, like palladium(II) acetate (B1210297) (Pd(OAc)₂), are also utilized, particularly in one-pot, three-component reactions. organic-chemistry.orgthieme-connect.com
Metal-Free Strategies: While metal catalysts are efficient, efforts to develop more sustainable methods have led to several metal-free approaches. Some protocols achieve the synthesis through a catalyst-free cascade process, for example, by reacting 2-aminopyridine with 1-bromo-2-phenylacetylene. organic-chemistry.org Molecular iodine has also emerged as a versatile and inexpensive metal-free catalyst for one-pot, three-component syntheses of imidazo[1,2-a]pyridines. rsc.orgrsc.org Furthermore, electrochemical methods that avoid the need for any catalyst or chemical oxidant represent a cutting-edge, metal-free strategy. scilit.com
Table 2: Comparison of Metal-Catalyzed and Metal-Free Synthetic Strategies
| Strategy | Catalysts/Reagents | Typical Reactions | Advantages |
|---|---|---|---|
| Metal-Catalyzed | CuI, CuBr, Pd(OAc)₂, etc. organic-chemistry.orgnih.govthieme-connect.com | Aerobic Oxidative Cyclizations, A³-Coupling, Domino Reactions. nih.govacs.org | High efficiency, broad substrate scope, mild reaction conditions. thieme-connect.com |
| Metal-Free | Molecular Iodine, K₂S₂O₈, Electrolysis. rsc.orgscilit.comresearchgate.net | Cascade Processes, Three-Component Condensations. organic-chemistry.orgrsc.org | Lower cost, reduced toxicity, avoids metal contamination in products. rsc.org |
Environmentally Benign Protocols in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of imidazo[1,2-a]pyridines, this has translated into the development of protocols that use safer solvents, reduce energy consumption, and employ non-toxic catalysts.
One significant advancement is the use of phosphotungstic acid (HPW) as a cheap, non-toxic, and stable Brønsted acid catalyst for the GBB-3CR, often in combination with microwave heating to reduce reaction times. beilstein-journals.orgresearchgate.netdigitellinc.com The use of ultrasound irradiation is another green technique that can accelerate reactions, leading to higher yields in shorter times. nih.govnih.gov
Solvent choice is also critical. Reactions performed in water, a green solvent, have been developed, sometimes using surfactants to create micellar media that promote the reaction. acs.org Protocols that use air as the oxidant are inherently environmentally friendly as they avoid toxic and costly oxidizing agents and produce water as the only byproduct. organic-chemistry.org Furthermore, solvent-free and catalyst-free reaction conditions, where possible, represent the ideal in green synthesis. bio-conferences.org
Regioselective Iodination at the C3 Position of Imidazo[1,2-a]pyridines
Once the imidazo[1,2-a]pyridine core is constructed, functionalization is often desired. The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution. Iodination at this position is valuable as the resulting C-I bond can be readily used in further cross-coupling reactions to build more complex molecules. nih.gov
Direct C-H Iodination Methods and Mechanisms
Direct C-H functionalization is a powerful and atom-economical strategy for modifying molecular scaffolds, as it avoids the need for pre-functionalized starting materials. nih.govresearchgate.net For imidazo[1,2-a]pyridines, direct iodination occurs with high regioselectivity at the C3 position.
A novel and environmentally friendly method for this transformation involves ultrasound-assisted oxidative iodination. nih.gov This metal-free approach uses an iodine source in a green solvent, with an oxidant like tert-butyl hydroperoxide (TBHP), to achieve C3 iodination in high yields and short reaction times. nih.govacs.org The mechanism is believed to proceed through a radical pathway. rsc.org Another advanced technique is electrochemical oxidative iodination, which uses sodium iodide (NaI) as both the iodine source and the supporting electrolyte, completely avoiding external chemical oxidants. scilit.com
Applications of Molecular Iodine (I₂) in Site-Selective Iodination
Molecular iodine (I₂) is a readily available, inexpensive, and effective reagent for the C3-iodination of imidazo[1,2-a]pyridines. nih.gov It serves as the direct source of the iodine atom that is incorporated into the heterocyclic ring.
In a typical procedure, the imidazo[1,2-a]pyridine substrate is treated with molecular iodine in the presence of an oxidant. nih.gov The oxidant, such as TBHP, is necessary to generate the electrophilic iodine species required for the substitution reaction. nih.gov The use of ultrasound can significantly accelerate this process, improving both the rate and efficiency of the reaction. nih.gov This method has been successfully applied to a wide range of imidazo[1,2-a]pyridine derivatives, tolerating various functional groups on the scaffold. nih.govacs.org The high regioselectivity for the C3 position is a consistent and valuable feature of this methodology.
Table 3: Examples of C3-Iodinated Imidazo[1,2-a]pyridines via Ultrasound-Assisted Reaction with I₂/TBHP
| Substrate (R Group at C2) | Product | Yield (%) |
|---|---|---|
| Phenyl | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | 90% nih.gov |
| 4-Methoxyphenyl | 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 90% nih.govacs.org |
| p-Tolyl | 3-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine | 85% nih.govacs.org |
| Naphthalen-2-yl | 3-Iodo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine | 84% nih.gov |
| 4-Nitrophenyl | 3-Iodo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 60% acs.org |
Utilization of Hypervalent Iodine Reagents for Imidazo[1,2-a]pyridine Functionalization
Hypervalent iodine reagents have emerged as powerful tools for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. These reagents are known for their mild reaction conditions and high regioselectivity, particularly for the C3 position of the heterocyclic core. The electrophilic nature of hypervalent iodine species facilitates the introduction of various functional groups, including iodine itself.
One common strategy involves the use of reagents like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of an iodine source, such as molecular iodine (I₂) or potassium iodide (KI). These reactions typically proceed through an initial activation of the C3 position of the imidazo[1,2-a]pyridine ring by the hypervalent iodine reagent, followed by the introduction of the iodide. This method offers a direct and efficient pathway to 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives. The reaction conditions are generally mild, avoiding the need for harsh reagents or high temperatures, which contributes to the preservation of other sensitive functional groups that may be present on the molecule.
Synthetic Strategies for Incorporating the 7-Methoxy Moiety
The introduction of the 7-methoxy group onto the imidazo[1,2-a]pyridine core is a critical step in the synthesis of the target compound and its analogs. This can be achieved through several strategic approaches, primarily involving either the use of a pre-functionalized starting material or the modification of the heterocyclic core after its formation.
Pre-functionalization of Pyridine (B92270) Precursors
A common and often more direct approach to obtaining 7-methoxyimidazo[1,2-a]pyridines is to start with a pyridine precursor that already bears the methoxy (B1213986) group at the desired position. The key starting material for this strategy is 2-amino-4-methoxypyridine (B134910).
Several methods exist for the synthesis of 2-amino-4-methoxypyridine. One prevalent method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-amino-4-chloropyridine (B16104), with sodium methoxide. nih.govrsc.orgmdpi.com This reaction is typically carried out in a suitable solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.orgmdpi.com Another reported route starts from 2-bromo-4-methoxypyridine, which undergoes a copper-catalyzed coupling reaction with a nitrogen source to yield the desired 2-amino-4-methoxypyridine. mdpi.comchemicalbook.com
Once 2-amino-4-methoxypyridine is obtained, it can be subjected to cyclization reactions to form the 7-methoxyimidazo[1,2-a]pyridine (B589736) core. This is typically achieved by reacting it with an α-haloketone in a condensation reaction. Subsequent iodination at the C3 position would then lead to the final product, 3-iodo-7-methoxyimidazo[1,2-a]pyridine.
Post-synthesis Modification of the Imidazo[1,2-a]pyridine Core
This post-synthesis modification often begins with an imidazo[1,2-a]pyridine bearing a functional group at the 7-position that can be converted to a methoxy group. For instance, a 7-hydroxyimidazo[1,2-a]pyridine can be synthesized and subsequently methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The synthesis of the 7-hydroxy precursor can be achieved by employing a 2-amino-4-hydroxypyridine (B184335) in the initial cyclization step.
Another possibility is the use of a 7-halo-imidazo[1,2-a]pyridine, which can undergo a nucleophilic substitution reaction with sodium methoxide. This reaction, however, might require specific catalytic conditions, such as copper or palladium catalysis, to proceed efficiently. The feasibility of this approach depends on the reactivity of the 7-position of the imidazo[1,2-a]pyridine ring towards nucleophilic attack.
Specific Syntheses of this compound and its Derivatives
The synthesis of this compound is most commonly achieved through a multi-step process that combines the strategies mentioned above. A typical synthetic route would involve:
Synthesis of 2-amino-4-methoxypyridine: As described in section 2.3.1, this precursor is synthesized from either 2-amino-4-chloropyridine or 2-bromo-4-methoxypyridine.
Formation of the 7-methoxyimidazo[1,2-a]pyridine core: The 2-amino-4-methoxypyridine is then reacted with an appropriate α-haloketone, such as chloroacetaldehyde (B151913) or bromoacetaldehyde, to form 7-methoxyimidazo[1,2-a]pyridine.
Iodination at the C3 position: The final step involves the regioselective iodination of the 7-methoxyimidazo[1,2-a]pyridine at the C3 position. This can be accomplished using various iodinating agents, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base or an oxidizing agent.
The synthesis of derivatives of this compound can be achieved by modifying the starting materials or the reaction conditions. For example, using different substituted 2-amino-4-methoxypyridines or various α-haloketones in the initial cyclization step would lead to a range of substituted analogs.
Below are tables summarizing the synthesis of key intermediates and the final product, based on reported methodologies for analogous compounds.
Table 1: Synthesis of 2-amino-4-methoxypyridine
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-amino-4-chloropyridine | Sodium methoxide, Methanol or DMSO, Heat | 2-amino-4-methoxypyridine | High | nih.govrsc.orgmdpi.com |
| 2-bromo-4-methoxypyridine | Nitrogen source, Copper catalyst | 2-amino-4-methoxypyridine | Moderate to High | mdpi.comchemicalbook.com |
Table 2: Synthesis of this compound Analogs
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 7-methoxyimidazo[1,2-a]pyridine | N-Iodosuccinimide (NIS), Acetonitrile | This compound | Good | General Method |
| 7-methoxyimidazo[1,2-a]pyridine | I₂, K₂CO₃, Dichloromethane | This compound | Good | General Method |
| 2-amino-4-methoxypyridine, α-bromoacetophenone | 1. NaHCO₃, Ethanol, Reflux; 2. NIS, CH₃CN | 2-phenyl-3-iodo-7-methoxyimidazo[1,2-a]pyridine | Moderate | Analogous Syntheses |
Reactivity and Advanced Derivatization of 3 Iodo 7 Methoxyimidazo 1,2 a Pyridine
The Strategic Role of the Iodine Substituent as a Functional Handle
The iodine atom at the C3-position of 3-iodo-7-methoxyimidazo[1,2-a]pyridine is not merely a placeholder but a highly strategic functional group that serves as a linchpin for a multitude of chemical transformations. Its significance lies in its ability to act as a versatile "handle" for introducing a wide range of molecular fragments onto the imidazo[1,2-a]pyridine (B132010) core, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond at an sp²-hybridized carbon is relatively weak and susceptible to oxidative addition to low-valent transition metals, such as palladium(0), which is the key initiation step in many cross-coupling catalytic cycles.
The electron-rich nature of the imidazo[1,2-a]pyridine ring system, further enhanced by the electron-donating methoxy (B1213986) group at the C7-position, makes direct electrophilic substitution challenging at positions other than C3. Therefore, the introduction of an iodine atom at C3 provides a reliable and regioselective route for further functionalization. This pre-functionalization strategy circumvents the inherent reactivity patterns of the parent heterocycle, allowing for the construction of complex molecules with functionalities that would be difficult to install directly. The iodine atom can be readily introduced onto the imidazo[1,2-a]pyridine core through various iodination protocols, often employing molecular iodine or N-iodosuccinimide. researchgate.netvulcanchem.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The C3-iodo substituent is an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. In the context of this compound, this reaction has been investigated for the introduction of aryl and heteroaryl substituents at the C3-position. researchgate.netmedjchem.com
Research has shown that the efficiency of the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines is significantly influenced by the choice of catalyst, base, and solvent. researchgate.net While specific studies on the 7-methoxy derivative are part of broader investigations, the general findings are highly applicable. Palladium catalysts, particularly those incorporating phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], have been found to be effective. researchgate.net The selection of the base is also critical, with inorganic bases such as sodium carbonate, barium hydroxide (B78521), or sodium hydroxide often employed to facilitate the transmetalation step. researchgate.net The solvent system can also play a crucial role, with ethereal solvents like 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF) demonstrating good performance. researchgate.net Stronger bases in DME have been reported to lead to optimized yields and shorter reaction times. researchgate.net
| Catalyst | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, NaOH | DME, THF | Arylboronic acids, Heteroarylboronic acids | researchgate.net |
| (SIPr)Pd(allyl)Cl | - | - | Arylboronic acids | medjchem.com |
Sonogashira Coupling and Other C-C Bond Forming Reactions
Beyond the Suzuki-Miyaura reaction, the C3-iodo group of imidazo[1,2-a]pyridines is a competent partner in other palladium-catalyzed C-C bond-forming reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, provides a powerful method for introducing alkynyl moieties. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base. The resulting 3-alkynylimidazo[1,2-a]pyridines are valuable intermediates that can be further elaborated. researchgate.net
Other C-C bond-forming reactions, such as the Heck reaction (coupling with alkenes) and Stille coupling (coupling with organostannanes), are also mechanistically plausible, further expanding the synthetic utility of this compound. These reactions collectively allow for the introduction of a diverse array of carbon-based substituents at the C3-position, including aryl, heteroaryl, alkynyl, and alkenyl groups.
Scope and Limitations of Derivatization via Cross-Coupling
The scope of derivatization of this compound via cross-coupling reactions is broad, accommodating a wide range of coupling partners. For instance, in Suzuki-Miyaura couplings, various substituted aryl- and heteroarylboronic acids can be successfully employed. researchgate.netmedjchem.com However, the reactivity and success of these couplings can be influenced by the nature of the substituents on both the imidazo[1,2-a]pyridine core and the coupling partner.
Limitations can arise from steric hindrance near the reaction center. Highly substituted or bulky coupling partners may lead to lower yields or require more forcing reaction conditions. The electronic properties of the substituents can also play a role. Electron-withdrawing groups on the boronic acid partner can sometimes slow down the transmetalation step, while strongly electron-donating groups may affect the reductive elimination step. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to overcome these limitations and achieve the desired transformation in good yield.
Direct C-H Functionalization at Other Positions of the Imidazo[1,2-a]pyridine Ring System
While the C3-position is readily functionalized via the iodo-substituent, there is growing interest in the direct functionalization of C-H bonds at other positions of the imidazo[1,2-a]pyridine ring system. This approach offers a more atom- and step-economical route to novel derivatives.
Mechanistic Studies of Radical Functionalization Pathways
Recent research has increasingly focused on radical-mediated C-H functionalization of imidazo[1,2-a]pyridines. rsc.org These reactions often proceed via pathways that are complementary to traditional ionic or organometallic mechanisms. The imidazo[1,2-a]pyridine nucleus is susceptible to attack by radical species, and the regioselectivity of this attack can be influenced by the reaction conditions and the nature of the radical.
Mechanistic studies, often involving radical scavenging experiments and computational analysis, have shed light on these pathways. For example, in photoredox-catalyzed reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating a radical intermediate from a suitable precursor. mdpi.comnih.gov This radical can then add to the electron-rich imidazo[1,2-a]pyridine ring. The resulting radical intermediate can then be oxidized to a carbocation, followed by deprotonation to afford the final C-H functionalized product. mdpi.com The formation of electron donor-acceptor (EDA) complexes has also been implicated in some radical functionalization reactions. mdpi.com
Visible Light-Induced C-H Functionalization Methodologies
Visible light photoredox catalysis has emerged as a powerful and sustainable tool for the direct functionalization of C-H bonds in heterocyclic compounds, including the imidazo[1,2-a]pyridine core. nih.govmdpi.comresearchgate.netnih.gov These methods often proceed under mild conditions, avoiding the harsh reagents and high temperatures required in many traditional cross-coupling reactions. nih.gov For this compound, the C3 position is blocked by the iodine atom. Consequently, visible light-induced C-H functionalization would be expected to occur at other positions of the heterocyclic core, primarily at the C5 position, or potentially at the C2, C6, or C8 positions depending on the specific reaction conditions and the nature of the radical species involved. nih.gov
The electron-donating nature of the methoxy group at the C7 position is expected to enhance the electron density of the pyridine (B92270) ring, thereby influencing the regioselectivity of the functionalization. Research on various substituted imidazo[1,2-a]pyridines has shown that the electronic properties of the substituents play a crucial role in directing the attack of the photogenerated radicals. nih.govnih.gov
A wide array of functional groups can be introduced onto the imidazo[1,2-a]pyridine skeleton using visible light-induced methodologies. These include, but are not limited to, alkyl, perfluoroalkyl, phosphoryl, and aminoalkyl groups. nih.govnih.gov While specific studies on this compound are not prevalent in the current literature, the general reactivity patterns observed for the parent scaffold provide a strong basis for predicting its behavior.
For instance, C5-alkylation has been successfully achieved on the imidazo[1,2-a]pyridine core using alkyl N-hydroxyphthalimide esters in the presence of a photocatalyst like Eosin Y. nih.gov It is conceivable that this compound would undergo a similar transformation to yield the corresponding C5-alkylated product.
Table 1: Examples of Visible Light-Induced C-H Functionalization on the Imidazo[1,2-a]pyridine Scaffold
| Functionalization Type | Reagent | Photocatalyst | Position | General Yields |
| Alkylation | Alkyl N-hydroxyphthalimide esters | Eosin Y | C5 | Good |
| Perfluoroalkylation | Perfluoroalkyl iodides | (EDA complex) | C3 | Moderate to Excellent |
| Phosphorylation | Diarylphosphine oxides | Rhodamine B | C3 | Good |
| Aminoalkylation | N-Aryl-tetrahydroisoquinolines | Rose Bengal | C3 | High |
| Thiocyanation | NH4SCN | Eosin Y | C3 | High |
Note: The C3-functionalization reactions listed are for imidazo[1,2-a]pyridines unsubstituted at the C3 position. For this compound, functionalization would be directed to other available C-H bonds.
Functionalization Reactions Involving the Methoxy Group
The methoxy group at the C7 position of this compound represents another key site for synthetic modification, primarily through ether cleavage reactions to unmask the corresponding phenol (B47542) (7-hydroxy-3-iodoimidazo[1,2-a]pyridine). This transformation is significant as it allows for the introduction of a diverse range of functionalities through O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions.
The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis, typically achieved under strong acidic conditions or with Lewis acids.
Common reagents for this O-demethylation include strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), as well as potent Lewis acids like boron tribromide (BBr3). The reaction with HBr or HI generally proceeds via a nucleophilic attack of the halide ion on the methyl group of the protonated ether, following an SN2 mechanism.
Boron tribromide is a particularly effective reagent for the cleavage of aryl methyl ethers and often provides high yields under milder conditions compared to strong acids. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by intramolecular or intermolecular demethylation.
The resulting 7-hydroxyimidazo[1,2-a]pyridine derivative is a valuable intermediate. The phenolic hydroxyl group can be readily derivatized, providing access to a wide array of new analogues with potentially altered biological activities or physicochemical properties. For example, the synthesis of 7-hydroxy-7-polyfluoroalkylhexahydroimidazo[1,2-a]pyridine-5-ones has been reported, highlighting the synthetic utility of hydroxylated imidazo[1,2-a]pyridine cores. researchgate.net
Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent | General Conditions | Mechanism |
| Boron Tribromide (BBr3) | Inert solvent (e.g., DCM), often at low temperatures | Lewis acid-mediated cleavage |
| Hydrobromic Acid (HBr) | Aqueous solution, often with heating | SN2-type nucleophilic substitution |
| Hydroiodic Acid (HI) | Aqueous solution, often with heating | SN2-type nucleophilic substitution |
Advanced Spectroscopic and Crystallographic Characterization of 3 Iodo 7 Methoxyimidazo 1,2 a Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D NMR spectra, the connectivity and spatial relationships of atoms within 3-Iodo-7-methoxyimidazo[1,2-a]pyridine can be unequivocally established.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, four distinct signals would be expected in the aromatic region, corresponding to the protons on the bicyclic ring system, and one singlet in the aliphatic region for the methoxy (B1213986) group protons.
The proton at the C5 position is anticipated to be the most downfield of the pyridine (B92270) ring protons due to the deshielding effect of the adjacent bridgehead nitrogen (N4). The H-8 proton, being ortho to the electron-donating methoxy group, would appear at the most upfield position. The H-6 proton would be a doublet of doublets, coupled to both H-5 and the methoxy group at C7. The proton at C2 on the imidazole (B134444) ring would appear as a singlet. The methoxy protons would present as a sharp singlet around 3.9-4.0 ppm.
Interactive Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~7.8 - 8.0 | Singlet (s) | N/A |
| H-5 | ~8.1 - 8.3 | Doublet (d) | J = 7.5 - 8.0 |
| H-6 | ~6.7 - 6.9 | Doublet of Doublets (dd) | J = 7.5, 2.5 |
| H-8 | ~7.3 - 7.5 | Doublet (d) | J = 2.5 |
| OCH₃ | ~3.9 - 4.0 | Singlet (s) | N/A |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. For this compound, nine distinct signals are expected.
The C7 carbon, bonded to the electronegative oxygen of the methoxy group, would be significantly downfield. The C3 carbon, bearing the heavy iodine atom, is expected to appear far upfield due to the "heavy atom effect." The remaining carbon signals can be assigned based on established data for the imidazo[1,2-a]pyridine (B132010) scaffold. For instance, C9 (the bridgehead carbon) typically resonates at a characteristic downfield shift.
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 - 128 |
| C3 | ~85 - 90 |
| C5 | ~120 - 123 |
| C6 | ~110 - 113 |
| C7 | ~158 - 162 |
| C8 | ~100 - 105 |
| C9 | ~140 - 145 |
| C10 | ~115 - 118 |
| OCH₃ | ~55 - 57 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between H-5 and H-6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It would definitively link each proton signal (H-2, H-5, H-6, H-8, and OCH₃) to its corresponding carbon signal (C2, C5, C6, C8, and OCH₃), confirming the assignments from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations include:
The methoxy protons (OCH₃) showing a correlation to C7.
The H-2 proton showing correlations to the bridgehead carbons C9 and C3.
The H-5 proton showing correlations to C7 and C9.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum would be expected to show a correlation between the methoxy protons and the H-6 and H-8 protons, confirming their spatial proximity on the aromatic ring.
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
An X-ray diffraction analysis of a suitable single crystal of this compound would be expected to confirm the planarity of the fused imidazo[1,2-a]pyridine ring system. The analysis provides precise measurements of all bond lengths and angles. Based on crystallographic data of similar structures, the expected values would be within established ranges for C-I, C-O, C-N, and aromatic C-C bonds.
Interactive Table: Expected Bond Lengths and Angles from X-ray Crystallography
| Bond/Angle | Parameter | Expected Value |
| C3-I1 | Bond Length | ~2.08 - 2.12 Å |
| C7-O1 | Bond Length | ~1.35 - 1.38 Å |
| O1-C(methoxy) | Bond Length | ~1.41 - 1.44 Å |
| N1-C2 | Bond Length | ~1.37 - 1.40 Å |
| C2-N3 | Bond Length | ~1.31 - 1.34 Å |
| N1-C5-C6 | Bond Angle | ~118 - 121° |
| C6-C7-C8 | Bond Angle | ~119 - 122° |
| I1-C3-N3 | Bond Angle | ~125 - 128° |
The way molecules arrange themselves in a crystal lattice is governed by non-covalent intermolecular forces. These interactions can be visualized and quantified using tools like Hirshfeld surface analysis.
Hirshfeld Surface Analysis: This computational method maps the intermolecular contacts in a crystal. For this compound, the Hirshfeld surface would likely reveal significant H···H contacts, which typically constitute a large portion of the surface area. google.comscbt.com Other important interactions would include C-H···N or C-H···O hydrogen bonds, and potentially halogen bonding involving the iodine atom (C-I···N or C-I···π interactions). google.com
Energy Framework Studies: This analysis complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal, allowing for a quantitative assessment of the forces driving the crystal packing. It would likely show that the crystal packing is dominated by a combination of dispersion forces and weaker electrostatic interactions from π–π stacking of the aromatic rings and the aforementioned hydrogen bonds. google.com
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition with high precision. The compound has a molecular formula of C₈H₇IN₂O, corresponding to a monoisotopic mass of 273.9603 g/mol . An isomer of this compound, 8-Iodo-7-methoxyimidazo[1,2-a]pyridine, shares the identical molecular formula and weight. In typical soft ionization techniques like electrospray ionization (ESI), the compound is expected to be observed as its protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 275.0.
Electron impact (EI) ionization or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides insight into the compound's structural connectivity through characteristic fragmentation patterns. While specific experimental fragmentation data for this exact molecule is not publicly detailed, a plausible fragmentation pathway can be predicted based on the chemical nature of the imidazo[1,2-a]pyridine core and its substituents, as well as fragmentation behaviors of related heterocyclic systems. sapub.org
The fragmentation process likely initiates with the cleavage of the most labile bonds. The carbon-iodine bond is relatively weak, making the loss of an iodine radical (I•, 127 Da) a primary fragmentation step, leading to a significant fragment ion at m/z 147. Another expected initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in an ion at m/z 259. This can be followed by the elimination of a neutral carbon monoxide (CO, 28 Da) molecule to yield a fragment at m/z 231. Further fragmentation would involve the complex breakdown of the bicyclic imidazopyridine ring system.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Formula | Proposed Identity/Origin |
| 274 | [C₈H₇IN₂O]⁺ | Molecular Ion [M]⁺ |
| 259 | [C₇H₄IN₂O]⁺ | Loss of a methyl radical from the methoxy group ([M-CH₃]⁺) |
| 231 | [C₆H₄IN₂]⁺ | Subsequent loss of carbon monoxide ([M-CH₃-CO]⁺) |
| 147 | [C₈H₇N₂O]⁺ | Loss of an iodine radical ([M-I]⁺) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
The IR spectrum is expected to be characterized by several distinct regions:
High-Frequency Region (3000-3150 cm⁻¹): This area is dominated by the C-H stretching vibrations of the aromatic protons on the bicyclic ring system.
Aliphatic C-H Region (2850-3000 cm⁻¹): The asymmetric and symmetric stretching vibrations of the methyl (CH₃) group in the methoxy substituent would appear here.
Fingerprint Region (1400-1650 cm⁻¹): This complex region contains the C=C and C=N stretching vibrations of the fused heterocyclic rings. The parent imidazo[1,2-a]pyridine core exhibits several strong bands in this area corresponding to concerted vibrations of both the imidazole and pyridine rings. researchgate.net
C-O and C-N Stretching Region (1000-1300 cm⁻¹): The characteristic asymmetric and symmetric stretching of the aryl-ether C-O-C bond from the methoxy group is expected here, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Stretching vibrations for the C-N bonds of the heterocyclic core also contribute to this region.
Low-Frequency Region (< 700 cm⁻¹): The C-I stretching vibration is anticipated in this region, generally appearing between 500 and 600 cm⁻¹. Out-of-plane C-H bending and ring deformation modes also occur at these lower wavenumbers.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar C=C and C-I bonds, which often yield strong Raman signals.
Table 2: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Imidazopyridine Ring | 3150 - 3000 |
| Asymmetric CH₃ Stretch | Methoxy (-OCH₃) | ~2960 |
| Symmetric CH₃ Stretch | Methoxy (-OCH₃) | ~2850 |
| C=C / C=N Ring Stretch | Imidazopyridine Core | 1650 - 1450 |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 |
| Symmetric C-O-C Stretch | Aryl Ether | ~1040 |
| C-I Stretch | Iodo Group | 600 - 500 |
Computational Chemistry and Theoretical Investigations of 3 Iodo 7 Methoxyimidazo 1,2 a Pyridine
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 3-Iodo-7-methoxyimidazo[1,2-a]pyridine, DFT calculations are instrumental in predicting its electronic structure and reactivity. Quantum computational studies on similar imidazo[1,2-a]pyridine (B132010) derivatives have been successfully performed at levels of theory such as B3LYP/6-311G++(d,p) to investigate reactivity parameters. nih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For electrophilic substitution reactions, such as the iodination of the imidazo[1,2-a]pyridine ring, the reaction site is typically the atom with the largest orbital coefficient in the HOMO. nih.gov In the case of the imidazo[1,2-a]pyridine scaffold, theoretical calculations consistently show that the C3 position has the highest HOMO coefficient, making it the most nucleophilic center and the preferred site for electrophilic attack. nih.gov The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Representative Frontier Molecular Orbital Data for Imidazo[1,2-a]pyridine Derivatives
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: These values are representative based on DFT calculations for related imidazo[1,2-a]pyridine structures and can vary based on the specific substituents and computational method used.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.
Red/Yellow Regions: Indicate negative potential, rich in electrons, and are the most likely sites for electrophilic attack.
Blue Regions: Indicate positive potential, are electron-poor, and represent likely sites for nucleophilic attack.
For the imidazo[1,2-a]pyridine nucleus, MEP analysis reveals that the most electron-rich region is located around the C3 position of the imidazole (B134444) ring. nih.gov This aligns with the FMO analysis, identifying C3 as the primary site for electrophilic substitution. The presence of the electron-donating methoxy (B1213986) group at the C7 position further increases the electron density on the pyridine (B92270) ring, while the electron-withdrawing iodine atom at C3 polarizes that specific carbon-iodine bond. vulcanchem.com DFT calculations on analogous iodinated derivatives confirm that the iodine atom withdraws electron density, polarizing the C3 position. vulcanchem.com
Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from an equilibrium state. More reactive molecules typically have higher chemical potential. nih.gov
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Table 2: Key Global Chemical Descriptors and Their Formulas
| Descriptor | Formula | Description |
|---|---|---|
| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. nih.gov |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. nih.gov |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. nih.gov |
Local descriptors, such as Fukui functions, can further pinpoint reactivity at specific atomic sites within the molecule. nih.gov
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, with the fragments in the gaseous state at a specified temperature (typically 298 K). ucsb.edu It is a direct measure of bond strength and a key factor in assessing the stability of a molecule and predicting its reaction pathways.
In this compound, the C3-I bond is of particular interest. The C-I bond is known to have a relatively low BDE compared to other carbon-halogen bonds (C-Br, C-Cl). nih.gov This lower BDE makes the C-I bond more susceptible to cleavage, which is why iodinated compounds are highly valuable intermediates in synthetic chemistry, particularly for metal-catalyzed cross-coupling reactions where oxidative addition to the C-I bond is a key step. nih.gov Computational methods can accurately calculate BDEs, providing crucial data for understanding reaction mechanisms and thermal stability.
Table 3: Comparison of Average Bond Dissociation Energies (kJ/mol at 298 K)
| Bond | Average BDE (kJ/mol) |
|---|---|
| C-I | ~240 |
| C-Br | ~280 |
| C-Cl | ~340 |
Note: Values are generalized averages for aryl-halogen bonds and can vary.
Mechanistic Probes through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transition states, intermediates, and reaction energy profiles that are often difficult to observe experimentally.
The synthesis of this compound typically involves the direct iodination of the 7-methoxyimidazo[1,2-a]pyridine (B589736) precursor. This reaction is a form of electrophilic aromatic substitution (SEAr). nih.gov
Computational modeling can elucidate this mechanism by:
Confirming Regioselectivity: As established by HOMO and MEP analyses, models confirm that the electrophile (e.g., I⁺) will preferentially attack the electron-rich C3 position. The calculations rationalize the observed regioselectivity by showing that the transition state for attack at C3 is significantly lower in energy than for attack at any other position. nih.gov
Identifying Intermediates: The mechanism proceeds through a high-energy intermediate known as a σ-complex or Wheland intermediate, where the aromaticity of the ring is temporarily broken. Computational models can determine the geometry and stability of this intermediate.
Furthermore, computational studies can investigate the mechanisms of subsequent functionalization reactions. Because of the relatively low C-I bond dissociation energy, this compound is an excellent substrate for reactions like Suzuki, Heck, and Sonogashira cross-couplings. nih.gov Theoretical modeling can explore the catalytic cycles of these reactions, including the crucial oxidative addition step where the metal catalyst inserts into the C-I bond, providing insights to optimize reaction conditions and develop new synthetic methods. vulcanchem.com
Transition State Analysis and Reaction Coordinate Determination
The synthesis of the imidazo[1,2-a]pyridine core and its subsequent C3-iodination involves multi-step reaction sequences whose mechanisms can be elucidated through computational modeling. Theoretical chemists employ methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of reactants, products, intermediates, and, crucially, the transition states that connect them.
Another proposed mechanism for C3-functionalization involves an electrophilic attack on the electron-rich imidazo[1,2-a]pyridine ring. researchgate.netnih.gov The reaction coordinate would detail the approach of the electrophile (e.g., an iodonium (B1229267) ion source), the formation of a sigma complex (an intermediate), and the final deprotonation to restore aromaticity. DFT calculations at a level like B3LYP/6-311G++(d,p) can be used to model the energies of these species and map the energetic profile of the entire process. nih.gov
Table 1: Illustrative Data from a Hypothetical DFT Analysis of an Imidazo[1,2-a]pyridine Formation Step
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Features |
| Reactants | 2-aminopyridine (B139424) + α-bromoketone | 0.0 | Initial separated molecules |
| Intermediate | SN2 Adduct | -5.2 | N-C bond formed |
| Transition State 1 | Intramolecular Cyclization | +15.8 | C-N bond forming, 5-exo-trig geometry |
| Intermediate 2 | Cyclized Adduct | -25.1 | Fused bicyclic structure |
| Transition State 2 | Dehydration | +20.3 | C-O and O-H bonds breaking |
| Product | Imidazo[1,2-a]pyridine | -40.7 | Aromatic fused ring system |
Note: This table is a hypothetical representation of data obtained from DFT calculations to illustrate the concepts of transition state analysis.
Solvent Effects and Catalysis in Reaction Pathways
Solvent and catalysts play a critical role in the synthesis of imidazo[1,2-a]pyridines, influencing reaction rates and selectivity. Computational models are indispensable for understanding these effects at a molecular level.
Catalysis: Molecular iodine is frequently used as a catalyst in these syntheses. nih.gov Theoretical studies can unravel its precise role. For example, computations can test the hypothesis that iodine acts as a Lewis acid, activating a carbonyl group by coordinating to its oxygen, thereby lowering the energy of the transition state for nucleophilic attack. nih.gov Alternatively, iodine can be a source of in situ hydroiodic acid (HI), which may act as a Brønsted acid catalyst. nih.gov By modeling the reaction pathway with and without the explicit interaction of the catalyst, and comparing the calculated activation energies, researchers can confirm the catalytic mechanism. nih.gov Similar studies can be applied to other catalysts used for imidazo[1,2-a]pyridine synthesis, such as those based on gold, copper, or scandium. nih.govnih.govresearchgate.net
Solvent Effects: The choice of solvent can dramatically alter reaction outcomes. Computational chemistry accounts for solvent effects through two primary approaches: implicit and explicit models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which is more computationally intensive but allows for the modeling of specific solvent-solute interactions like hydrogen bonding. In syntheses performed in aqueous media, explicit modeling could be used to investigate the role of water molecules in stabilizing transition states or intermediates through hydrogen bonds, potentially explaining the efficiency of certain "green" chemistry protocols. nih.gov
Advanced Computational Methodologies
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum mechanical calculations are excellent for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For a molecule like this compound, an MD simulation can reveal its conformational landscape—the collection of all accessible shapes and their relative energies. This is particularly important when studying its interaction with a biological target, such as a protein receptor. The simulation can show how the molecule might change its conformation to fit into a binding pocket. jchemlett.comnih.gov
The stability of a simulation and the system it represents is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time relative to a starting structure. A stable RMSD plot suggests that the system has reached equilibrium. nih.govajchem-a.com Further analyses of the MD trajectory can include monitoring specific distances, angles, or dihedral angles to understand the flexibility of certain parts of the molecule, such as the rotation of the methoxy group. When simulating a ligand-protein complex, MD can reveal the stability of the binding pose predicted by docking and highlight dynamic interactions that are not apparent in a static model. nih.govajchem-a.com
Theoretical Studies of Molecular Interactions and Binding Modes
A primary application of computational chemistry in drug discovery is the study of how a potential drug molecule binds to its target protein. This involves two key stages: predicting the binding pose and estimating the binding affinity.
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein). nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction for each pose. researchgate.net The top-ranked poses represent the most likely binding modes. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (where the iodine atom can act as a halogen bond donor), that stabilize the complex. nih.gov
Binding Free Energy Calculations: Following docking and MD simulations, more rigorous methods can be employed to calculate the binding free energy, which is a more accurate predictor of binding affinity. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach. nih.gov It involves running MD simulations of the protein-ligand complex, the free protein, and the free ligand, and then calculating the binding free energy by combining the molecular mechanics energy, solvation energies (calculated using a Poisson-Boltzmann model), and an entropy term. These calculations help to refine and rank potential drug candidates based on their predicted affinity for the target. nih.gov For imidazopyridine derivatives, studies have identified key amino acid residues, such as Lys627 and Asp836 in the PDGFRA kinase, as crucial for binding, a finding that can guide the design of more potent and selective inhibitors. nih.gov
Table 2: Representative Data from Molecular Docking and Interaction Studies of an Imidazo[1,2-a]pyridine Derivative
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Dominant Interaction Type(s) |
| PDGFRA Kinase | -9.8 | Asp836, Lys627, Cys809 | Hydrogen Bonding, Pi-Alkyl |
| Farnesyl Diphosphate Synthase | -8.5 | Ser205, Arg113 | Hydrogen Bonding, Electrostatic |
| Oxidoreductase | -9.2 | His222, Tyr216, Lys270 | Hydrogen Bonding, Pi-Cation |
| Phosphodiesterase 3B | -7.9 | Ile425, Phe444 | Hydrophobic, Pi-Pi Stacking |
Note: This table compiles representative findings from various computational studies on imidazo[1,2-a]pyridine derivatives to illustrate the type of data generated. nih.govnih.govresearchgate.net
Future Research Trajectories and Synthetic Utility of 3 Iodo 7 Methoxyimidazo 1,2 a Pyridine
Expansion of Synthetic Methodologies for Selective Functionalization
While the direct iodination at the C3 position of the imidazo[1,2-a]pyridine (B132010) core is an established and efficient process, often achieved through methods like ultrasound-assisted iodination, future research will likely focus on more complex, selective functionalizations of the scaffold. nih.govvulcanchem.com The innate reactivity of the C3 position has been extensively used; however, achieving functionalization at other sites in the presence of the iodo group presents a significant synthetic challenge and a frontier for new methodology development. researchgate.net
Future work could explore a regioselective switch in reactivity. For instance, by employing advanced organometallic techniques, such as directed metalation using zinc or magnesium-based reagents, it may be possible to selectively functionalize other positions on the pyridine (B92270) or imidazole (B134444) ring. nih.gov Calculation-assisted approaches, determining pKa values and N-basicities, could guide the development of these selective metalation reactions, even on a pre-functionalized scaffold like 3-iodo-7-methoxyimidazo[1,2-a]pyridine. nih.gov The development of methods for C-H functionalization at positions other than C3, potentially using visible-light photoredox catalysis, would also represent a major advancement, allowing for the introduction of diverse substituents without pre-installation of a directing group. mdpi.comrsc.org
Development of New Catalytic Systems for Derivatization
The derivatization of this compound heavily relies on metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-type cross-coupling, are commonly used to form new C-C bonds at the C3 position after iodination. nih.govresearchgate.net However, the future of this field lies in the development of more sustainable, efficient, and novel catalytic systems.
Research is trending towards the use of more earth-abundant and less toxic metals, such as copper and iron, to replace palladium. researchgate.net Copper-promoted annulation and halocyclization reactions have already shown promise in the synthesis of related imidazo-fused N-heterocycles. researchgate.net Furthermore, gold-catalyzed redox reactions have emerged as a mild and atom-economical method for constructing the core imidazo[1,2-a]pyridine ring system, suggesting potential for gold-catalyzed derivatization of the iodinated product. nih.gov
A significant area of future development is metal-free catalysis. rsc.org For example, photoinduced radical reactions driven by electron donor–acceptor (EDA) complexes could be adapted for the functionalization of the this compound scaffold, offering a transition-metal-free pathway to new derivatives under mild conditions. mdpi.com
Table 1: Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis and Derivatization
| Catalyst Type | Example Catalyst(s) | Reaction Type | Potential Application for this compound |
|---|---|---|---|
| Palladium | Pd(PPh₃)₄ | Suzuki Cross-Coupling nih.gov | Derivatization at the C3-iodo position. |
| Copper | CuI, Cu(OTf)₂ | Annulation, Halocyclization researchgate.netnih.gov | Alternative to palladium for cross-coupling; potential for novel cyclizations. |
| Gold | PicAuCl₂ | Redox Synthesis nih.gov | Mild synthesis of the core; potential for unique derivatization pathways. |
| Iodine | I₂ | Cyclocondensation nih.govnih.gov | Metal-free synthesis of the core scaffold. |
| Metal-Free | Rose Bengal, Eosin Y | Photocatalysis mdpi.com | C-H functionalization and derivatization under mild, visible-light conditions. |
Applications in the Construction of Advanced Organic Materials
Imidazo[1,2-a]pyridine derivatives are recognized for their significant potential in materials science, particularly due to their photophysical properties. rsc.org Many derivatives exhibit strong fluorescence, with emission tunable based on the substituents on the heterocyclic core. nih.govrsc.org The this compound scaffold is an excellent precursor for creating novel organic materials with tailored optoelectronic properties.
Future research will focus on using this building block to construct:
Organic Light-Emitting Diodes (OLEDs): By introducing chromophoric and charge-transporting moieties through cross-coupling at the C3 position, it is possible to design new emitters. The 7-methoxy group can further modulate the electronic properties and solubility of the final material.
Fluorescent Probes and Sensors: The imidazo[1,2-a]pyridine core is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a property valuable for designing chemical sensors. rsc.org Functionalization of the 3-iodo position could be used to attach specific recognition units for detecting ions or biomolecules.
Imaging Agents: Radio-iodinated imidazo[1,2-a]pyridines have been explored as potential imaging agents for single-photon emission computed tomography (SPECT). mdpi.com The stable iodine atom in this compound could be replaced with a radioisotope, or the scaffold could be further elaborated into PET probes. nih.gov
Exploiting the Iodinated Scaffold for Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for rapidly building molecular complexity in a single step. mdpi.comresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is one of the most effective methods for synthesizing the imidazo[1,2-a]pyridine core. mdpi.comnih.gov
A key future direction is to integrate the utility of this compound with MCRs. One strategy involves a "MCR-post-functionalization" approach. An MCR, such as an iodine-catalyzed three-component condensation, could be used to construct a complex imidazo[1,2-a]pyridine derivative, followed by selective iodination at the C3 position. rsc.orgnih.gov Conversely, this compound itself can serve as a platform for subsequent multicomponent processes. The iodo-group can be transformed into other functionalities (e.g., an alkyne via Sonogashira coupling) that can then participate in click chemistry or other MCRs, allowing for the rapid assembly of highly complex, drug-like molecules.
In-depth Mechanistic Understanding through Combined Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to probe the synthesis and functionalization of this compound.
Experimental studies, such as the use of radical inhibitors like TEMPO, have helped elucidate that some iodination processes proceed via a free-radical pathway. nih.gov Kinetic studies and the isolation of intermediates will continue to be vital.
These experimental findings can be powerfully augmented by computational chemistry. nih.gov Density Functional Theory (DFT) calculations can be used to:
Investigate the electronic structure and reactivity of the scaffold, explaining the high regioselectivity of iodination at C3. vulcanchem.com
Model transition states for various catalytic cycles (e.g., palladium, copper, or gold-catalyzed couplings) to predict reaction outcomes and optimize conditions. nih.gov
Calculate HOMO-LUMO energy gaps to predict the photophysical properties of new derivatives designed for materials applications. nih.gov
Predict pKa values to guide regioselective metalation strategies for functionalizing positions other than C3. nih.gov
By combining these approaches, researchers can move beyond serendipitous discovery to a more rational design of synthetic routes and functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-Iodo-7-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via iodine-catalyzed multicomponent reactions (MCRs) involving aryl aldehydes, 2-aminopyridines, and tert-butyl isocyanide. Key steps include:
- Catalyst Optimization : Iodine (5–10 mol%) in ethanol at 80°C promotes [4 + 1] cycloaddition, achieving yields of 75–83% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and imidazo ring protons (δ 6.9–7.1 ppm). For example, the methoxy group in 7-methoxy derivatives appears as a singlet at δ 3.91 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 302.07 for methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate) .
- FT-IR : Absence of NH stretches (3336 cm⁻¹ in intermediates) confirms cyclization .
Q. What in vitro assays are suitable for preliminary anticancer screening of this compound?
- Methodological Answer : Use cell viability assays (MTT or SRB) against cancer cell lines (e.g., HepG2, MCF-7) with the following protocol:
- Dose Range : 1–100 µM, 48–72 hr exposure.
- Controls : Doxorubicin (IC₅₀ 0.5–2 µM) and untreated cells.
- Data Interpretation : Compound 12b (structurally related) showed IC₅₀ values of 11–13 µM in cancer cells vs. 91 µM in normal Vero cells .
Advanced Research Questions
Q. How can Friedel-Crafts acylation be optimized to functionalize the C-3 position of imidazo[1,2-a]pyridines?
- Methodological Answer :
- Reagent Selection : Acetyl chloride (1.2 eq) with AlCl₃ (10 mol%) in dichloroethane at 60°C for 6 hr.
- Substrate Scope : Electron-rich aryl groups at C-2 enhance regioselectivity. Avoid steric hindrance from bulky substituents.
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (15 min) and improves purity (>90%) .
Q. How do structural modifications at the C-7 methoxy group impact biological activity?
- Methodological Answer :
- Replace Methoxy : Substitute with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity. For example, nitro derivatives show 2-fold lower IC₅₀ in A375 melanoma cells .
- SAR Insights : Methoxy groups improve solubility but may reduce membrane permeability. Compare logP values (e.g., 2.1 for methoxy vs. 3.5 for methyl carboxylate) .
Q. What strategies reconcile contradictory IC₅₀ values across studies (e.g., 11 µM vs. 20 µM in HepG2)?
- Methodological Answer :
- Variable Control : Standardize cell passage number, serum concentration (e.g., 10% FBS), and incubation time (72 hr).
- Assay Validation : Cross-validate with clonogenic assays to confirm growth inhibition.
- Data Normalization : Express results relative to internal controls (e.g., cisplatin) to account for inter-lab variability .
Q. What computational methods predict the photophysical properties of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
